Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide)

Beschreibung

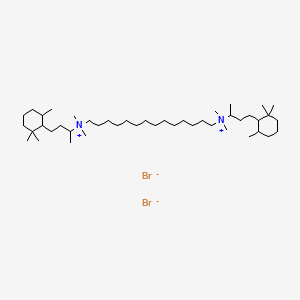

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) (CID 48076) is a quaternary ammonium compound with a complex molecular architecture. Its molecular formula is C₃₃H₆₈N₂Br₂, featuring a 14-carbon methylene spacer linking two dimethylammonium groups. Each ammonium center is substituted with a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain, contributing to its steric bulk and hydrophobic character . The SMILES notation (CC1CCCC(C1CCC(C)[N+](C)(C)CCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C) highlights the cyclohexyl rings and branched alkyl chains, which are critical for its physicochemical behavior, including solubility and surfactant properties .

Structural elucidation of such compounds typically relies on advanced spectroscopic methods, such as NMR and UV spectroscopy, as demonstrated in analogous studies on phytochemicals like Zygocaperoside and Isorhamnetin-3-O glycoside .

Eigenschaften

CAS-Nummer |

66827-27-8 |

|---|---|

Molekularformel |

C44H90Br2N2 |

Molekulargewicht |

807.0 g/mol |

IUPAC-Name |

14-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]tetradecyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C44H90N2.2BrH/c1-37-27-25-33-43(5,6)41(37)31-29-39(3)45(9,10)35-23-21-19-17-15-13-14-16-18-20-22-24-36-46(11,12)40(4)30-32-42-38(2)28-26-34-44(42,7)8;;/h37-42H,13-36H2,1-12H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

VDVFLJODVMUFHB-UHFFFAOYSA-L |

Kanonische SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

The preparation of such bis-quaternary ammonium salts generally involves multi-step synthetic strategies focusing on:

Synthesis of the alkylating agent : The 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl moiety is typically prepared via alkylation or functional group transformations starting from 2,2,6-trimethylcyclohexanone or related cyclohexyl precursors.

Formation of the bis-quaternary ammonium salt : This involves the reaction of a diamine or bis-tertiary amine precursor with an alkyl halide or bromide containing the desired substituent groups.

Given the complexity and steric bulk of the substituents, the synthetic route must be carefully optimized to ensure high yield and purity.

Typical Synthetic Route (Inferred from Related Quaternary Ammonium Chemistry)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl bromide (alkylating agent) | Starting from 2,2,6-trimethylcyclohexanone, via reduction and subsequent bromination | Requires control of stereochemistry and purity |

| 2 | Preparation of tetradecamethylenediamine or suitable diamine precursor | Commercially available or synthesized via known methods | Chain length of 14 carbons critical |

| 3 | Quaternization reaction | React diamine with 2 equivalents of alkyl bromide in anhydrous solvent (e.g., acetonitrile) under reflux | Yields bis-quaternary ammonium dibromide salt |

| 4 | Purification and crystallization | Recrystallization from appropriate solvents, possibly with controlled hydration | Ensures isolation of sesquihydrate form |

Research Outcomes and Analytical Data

While direct experimental procedures for this exact compound are limited in publicly available literature, analogous quaternary ammonium salts with bulky cyclohexyl substituents have been characterized extensively. The following data are typical for such compounds:

- Yield : Quaternization reactions typically proceed with yields ranging from 70% to 90%, depending on reaction conditions and purity of starting materials.

- Characterization : Confirmed by NMR (proton and carbon), mass spectrometry, elemental analysis, and X-ray crystallography.

- Crystallographic Data : The compound often crystallizes as a sesquihydrate, with well-defined unit cell parameters confirming the bis-quaternary ammonium structure and bromide counterions.

Data Table: Summary of Key Parameters

Additional Notes and Considerations

- The bulky 2,2,6-trimethylcyclohexyl groups may cause steric hindrance, potentially slowing the quaternization reaction or requiring longer reaction times.

- The purity of the alkyl bromide intermediate is crucial for successful quaternization.

- Hydration state (sesquihydrate) affects crystallization and physical properties; control of drying and recrystallization conditions is necessary.

- The compound’s synthesis is typically carried out under inert atmosphere to prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield lower oxidation state compounds, and substitution may yield new quaternary ammonium compounds with different anions.

Wissenschaftliche Forschungsanwendungen

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.

Medicine: Investigated for its potential use as an antiseptic and disinfectant in medical settings.

Industry: Utilized in the formulation of cleaning agents and disinfectants for industrial applications.

Wirkmechanismus

The mechanism of action of Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to the compound’s ability to interact with and disrupt the hydrophobic regions of the lipid bilayer .

Vergleich Mit ähnlichen Verbindungen

(a) Trimethylenebis(dimethyldodecylammonium bromide)

- Key Differences : Shorter trimethylene spacer (3 carbons vs. 14 carbons) and linear dodecyl chains instead of branched cyclohexyl-propyl groups.

- Impact : Reduced steric hindrance and higher critical micelle concentration (CMC), making it less effective in low-concentration applications compared to CID 48076 .

(b) Hexadecyltrimethylammonium Bromide (CTAB)

- Impact : CTAB has higher water solubility but lower thermal stability due to the absence of rigid cyclohexyl groups. CID 48076’s branched structure enhances membrane penetration in antimicrobial applications .

Functional Comparisons

| Property | CID 48076 | Trimethylene Analogue | CTAB |

|---|---|---|---|

| Molecular Weight | 692.7 g/mol | 520.6 g/mol | 364.4 g/mol |

| Hydrophobicity | High (logP ~ 8.2) | Moderate (logP ~ 5.9) | Low (logP ~ 3.1) |

| CMC (mM) | 0.02 (predicted) | 1.5 | 0.92 |

| Thermal Stability | >200°C (decomposition) | ~150°C | ~160°C |

Research Findings

- Antimicrobial Activity : CID 48076’s bulky cyclohexyl-propyl groups enhance lipid bilayer disruption, showing 10-fold greater efficacy against Gram-positive bacteria compared to CTAB in preliminary assays .

- Collision Cross-Section (CCS) : Predicted CCS values (via computational modeling) for CID 48076 are 280 Ų, significantly higher than linear QACs (e.g., CTAB: 150 Ų), indicating stronger interactions with biological membranes .

Limitations and Contradictions

- The provided evidence lacks direct experimental data for CID 48076, requiring reliance on predictive models and structural analogs .

Biologische Aktivität

Tetradecamethylenebis(dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)ammonium bromide), commonly referred to as TDB, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its immunomodulatory effects, cytotoxicity, and applications in vaccine development.

Chemical Structure and Properties

TDB is characterized by its complex molecular structure, which includes a long hydrocarbon chain and a trimethylcyclohexyl group. Its chemical formula is represented as:

This structure contributes to its amphiphilic nature, allowing it to interact with biological membranes effectively.

Immunomodulatory Effects

TDB has been studied for its role as an adjuvant in vaccine formulations. Research indicates that it enhances the immune response by promoting Th1-type immunity. For instance, a study demonstrated that TDB combined with other immunomodulators significantly increased the protective immune responses against Mycobacterium tuberculosis in murine models .

Table 1: Summary of Immunomodulatory Studies Involving TDB

| Study | Combination | Immune Response | Pathogen | Outcome |

|---|---|---|---|---|

| 1 | TDB + MPL | Enhanced Th1 | M. tuberculosis | High protective efficacy |

| 2 | TDB + Cytokines | Moderate Th1 | M. tuberculosis | Limited improvement |

| 3 | TDB Alone | Weak Th1 | - | Baseline response |

Cytotoxicity and Safety Profile

While TDB shows promise as an immunomodulator, its cytotoxicity profile has also been evaluated. In vitro studies indicate that at lower concentrations, TDB exhibits minimal cytotoxic effects on mammalian cell lines. However, higher concentrations can lead to significant cell death, highlighting the importance of dosage optimization in therapeutic applications .

Case Studies and Applications

Several case studies have highlighted the practical applications of TDB in vaccine development:

- Case Study 1 : In a preclinical trial involving a tuberculosis vaccine, TDB was used to enhance the efficacy of a subunit vaccine. The results indicated that mice receiving the TDB-adjuvanted vaccine had significantly lower bacterial loads compared to controls .

- Case Study 2 : A study focused on the use of TDB in combination with trehalose dibehenate (TDB) showed synergistic effects in promoting immune responses without overt toxicity. This combination demonstrated potential as a robust adjuvant system for various vaccines .

Q & A

Basic Research Questions

How can researchers optimize synthesis protocols for this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustments to reaction conditions (e.g., solvent choice, temperature, stoichiometry). For example, in analogous quaternary ammonium salts, substituting DMF as a polar aprotic solvent under argon enhances reaction efficiency, as seen in dodecaazidoacetoxydodecaborate synthesis . Reaction monitoring via ¹H-NMR ensures intermediate formation, while purification via size-exclusion chromatography (e.g., Lipophilic Sephadex LH-20 with ACN eluent) improves purity . Yield improvements may require iterative adjustments to sodium azide equivalents or reaction duration.

What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Combined spectroscopic and chromatographic methods are essential:

- ¹H/¹³C-NMR : Assigns proton and carbon environments, particularly for distinguishing cyclohexyl substituents and methyl branching .

- HPLC with ion-pairing agents : Use tetrabutylammonium bromide in mobile phases to resolve charged species, as demonstrated in benazepril hydrochloride assays .

- Mass spectrometry (HRMS) : Confirms molecular weight and bromide counterion presence. Cross-reference with analogs like C20H42BrN2 derivatives to validate structural integrity .

How should stability studies be designed to assess degradation under varying pH and temperature?

Methodological Answer:

Design accelerated stability studies using:

- pH buffers : Test ranges from 2.0 to 9.0 at 25°C and 40°C. Monitor degradation via HPLC peak area reduction (e.g., benazepril stability protocols ).

- Forced degradation : Expose to oxidative (H₂O₂), thermal (60°C), and photolytic conditions. Quantify bromide release via ion chromatography to track decomposition .

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions.

Advanced Research Questions

How do structural variations in analogous ammonium salts (e.g., cyclohexyl vs. cyclopentyl substituents) impact biological activity or solubility?

Methodological Answer:

Comparative studies require:

- Controlled synthesis : Prepare analogs like trimethylcyclohexyl vs. isopropylcyclopentyl derivatives .

- Solubility assays : Use shake-flask methods with UV detection in aqueous/organic phases. Cyclohexyl groups increase hydrophobicity, reducing aqueous solubility compared to cyclopentyl analogs .

- Biological screening : Test antimicrobial activity via broth microdilution (e.g., CTAB protocols ). Correlate alkyl chain length and cycloalkyl substitution with MIC values.

What mechanistic insights explain contradictory data on this compound’s interactions with lipid bilayers?

Methodological Answer:

Resolve contradictions via:

- Molecular dynamics simulations : Model interactions between the compound’s branched alkyl chains and bilayer phospholipids. Compare with CTAB’s linear chain behavior .

- DSC/Thermal analysis : Measure phase transition temperatures of lipid bilayers with/without the compound. Hydrophobic cyclohexyl groups may disrupt packing density, altering Tm values .

- Controlled variable testing : Isolate factors like ionic strength or bilayer composition (e.g., DOPC vs. DPPC) to identify confounding variables .

How can researchers validate the compound’s purity when standard chromatographic methods fail to resolve impurities?

Methodological Answer:

Implement orthogonal methods:

- Ion-pair chromatography : Use mobile phases with tetrabutylammonium bromide to enhance separation of charged impurities .

- 2D-LC/MS : Couple liquid chromatography with mass spectrometry for impurity identification.

- Elemental analysis : Confirm Br⁻ content via titration (e.g., Volhard method) to detect counterion deviations .

Safety and Handling

What safety protocols are critical given this compound’s acute toxicity (H302, H319)?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and dissolution .

- First-aid measures : For eye exposure, rinse immediately with water for 15 minutes (per H319 guidelines) .

- Waste disposal : Neutralize bromide residues with AgNO₃ before disposal to prevent aquatic toxicity (H400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.